molecular formula C17H13Cl2N3O4 B2395878 2-(2,4-dichlorophenoxy)-N-(5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)acetamide CAS No. 1257552-73-0

2-(2,4-dichlorophenoxy)-N-(5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)acetamide

Cat. No. B2395878
CAS RN: 1257552-73-0
M. Wt: 394.21
InChI Key: SZOFDKFQXYPUCE-UHFFFAOYSA-N
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Description

The compound is an organic molecule that contains functional groups such as dichlorophenoxy and oxadiazol. These groups are often found in various organic compounds, including pharmaceuticals and agrochemicals .


Synthesis Analysis

The synthesis of such a compound would likely involve the coupling of a 2,4-dichlorophenoxy moiety with a 5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl moiety. The exact synthetic route would depend on the specific reactivity and compatibility of these moieties .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The dichlorophenoxy and oxadiazol groups would likely contribute to the overall polarity and reactivity of the molecule .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups. For example, the dichlorophenoxy group might undergo reactions typical of aromatic halides, while the oxadiazol group might participate in reactions characteristic of heterocycles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its solubility, melting point, and stability, would be influenced by its molecular structure. For instance, the presence of dichlorophenoxy and oxadiazol groups might affect its hydrophobicity and reactivity .

Scientific Research Applications

Herbicide Adsorption

Background: The compound’s structure suggests potential herbicidal activity due to its phenoxy and oxadiazole moieties.

Application: Researchers have explored using this compound for the adsorption of herbicides. Specifically, it has been studied for its ability to remove 2-(2,4-dichlorophenoxy)propanoic acid (2,4-DP) from aqueous solutions. Aluminum hydroxides synthesized via anodic dissolution of sacrificial aluminum anodes were found to be effective adsorbents . The optimization of parameters such as current density, pH, temperature, and inter-electrode distance significantly influenced the removal efficiency. The Langmuir adsorption isotherm described the adsorption behavior, and the second-order kinetic model best represented the adsorption process. Thermodynamic analysis indicated that the adsorption was feasible, spontaneous, and endothermic.

Transporter Function

Background: The compound’s phenoxymethyl group may interact with cellular transporters.

Application: Studies have investigated the utilization of this compound by transporters. For instance, the expression of the tfdK gene and proper function of the transporter were assessed. Uncouplers like carbonylcyanide m-chlorophenylhydrazone (CCCP) affected the influx of 2,4-D, indicating its interaction with transporters .

Chemical Structure

Background: Understanding the compound’s structure is crucial for predicting its behavior.

Application: The chemical structure of (2,4-Dichlorophenoxy)acetamide is represented as follows:

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s a pharmaceutical, it might interact with specific biological targets to exert its effects .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as its intended use. Proper handling and disposal procedures should be followed to minimize risks .

Future Directions

The future research directions for this compound could involve further studies on its synthesis, properties, and potential applications. This could include exploring more efficient synthetic routes, investigating its behavior under various conditions, and testing its efficacy in its intended use .

properties

IUPAC Name

2-(2,4-dichlorophenoxy)-N-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13Cl2N3O4/c18-11-6-7-14(13(19)8-11)25-9-15(23)20-17-22-21-16(26-17)10-24-12-4-2-1-3-5-12/h1-8H,9-10H2,(H,20,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZOFDKFQXYPUCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC2=NN=C(O2)NC(=O)COC3=C(C=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13Cl2N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,4-dichlorophenoxy)-N-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]acetamide

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